5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-
Brand Name: Vulcanchem
CAS No.: 18300-61-3
VCID: VC21039904
InChI: InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3
SMILES: CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)-

CAS No.: 18300-61-3

Cat. No.: VC21039904

Molecular Formula: C22H27N3O

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(4-methylpiperazinyl)propionyl)- - 18300-61-3

Specification

CAS No. 18300-61-3
Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
IUPAC Name 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one
Standard InChI InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3
Standard InChI Key PHAWJPRNHRDNFR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Canonical SMILES CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator